2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds related to 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds incorporating the Boc group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with Boc protection.
Chemical Reactions Analysis
The chemical reactivity of 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of Boc-protected intermediates in generating structurally complex amino acids.
Scientific Research Applications
Synthesis Improvement
Matthew Badland et al. (2010) describe an improved synthesis method for a compound closely related to 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid. They utilize milder and more selective conditions for synthesizing (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, starting from 3-aminobenzoic acid. This process involves both classical salt resolution and enzymatic approaches, achieving high selectivity in the desired compound (Badland et al., 2010).
Mimicking β-Strand Peptides
J. Nowick et al. (2000) conducted a study on an unnatural amino acid, which mimics the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid, similar in structure to 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid, is efficient in forming β-sheet-like hydrogen-bonded dimers and can be incorporated into peptides via standard peptide synthesis techniques (Nowick et al., 2000).
Amino Acid Derivative Production
Suvratha Krishnamurthy et al. (2014) report the synthesis of epoxy amino acids from allylglycine, leading to various hydroxyproline derivatives. This study demonstrates the versatility of amino acid derivatives like 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid in synthesizing complex compounds with potential applications in biochemistry and pharmaceuticals (Krishnamurthy et al., 2014).
Catalysis in Amino Acid Protection
A. Heydari et al. (2007) explored the use of a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines. This reaction is pertinent to the field of peptide synthesis, where protecting groups like the tert-butoxycarbonyl group in 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid are crucial (Heydari et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLOJRKJMUXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid | |
CAS RN |
1019384-47-4 | |
Record name | 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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